C3-Ethoxy vs. C3-Methoxy Substitution: Enhanced Lipophilicity Drives Membrane Permeability Differentiation
Replacement of the 3-methoxy group (present in the direct analog 2-butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide) with a 3-ethoxy substituent increases the aliphatic carbon count at C3 by one methylene unit. Based on established fragment-based clogP contribution values, this substitution is predicted to elevate logP by approximately +0.5 log units relative to the 3-methoxy comparator . For the 2-alkyl-3-alkyloxy-indazole-6-carboxamide series, the C3-alkoxy group directly modulates overall molecular lipophilicity, which is a critical determinant of passive membrane permeability and oral absorption potential [1]. The 2-butyl-3-ethoxy combination therefore provides a distinct lipophilicity window not matched by the 2-butyl-3-methoxy (lower logP) or 2-ethyl-3-ethoxy (lower bulk at N2) analogs .
Analog clogP ~4.1–4.7
ΔclogP ≈ +0.5
| Evidence Dimension | Predicted logP (clogP) based on fragment contribution methodology |
|---|---|
| Target Compound Data | Estimated clogP approximately 4.6–5.2 (C3-ethoxy + 2-butyl + N-(4-phenylbutyl) carboxamide) |
| Comparator Or Baseline | 2-Butyl-3-methoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide: estimated clogP approximately 4.1–4.7 (C3-methoxy substitution) |
| Quantified Difference | Predicted ΔclogP ≈ +0.5 (target minus 3-methoxy analog); class-level estimation based on Hansch-Leo fragment constants |
| Conditions | In silico fragment-based logP prediction; no experimental logP data available for either compound |
Why This Matters
A 0.5 logP increase can significantly shift a compound's position in permeability-solubility optimization space, making CAS 919107-27-0 a distinct physicochemical tool for probing lipophilicity-dependent SAR within IKK2 inhibitor programs.
- [1] Mills AD, et al. Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. J Comb Chem. 2007 Jan-Feb;9(1):171-7. doi: 10.1021/cc060109o. PMID: 17206845. View Source
